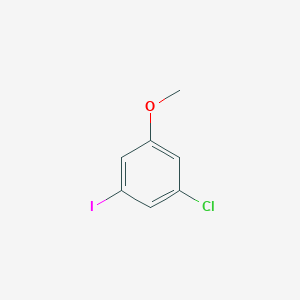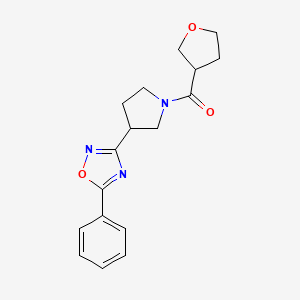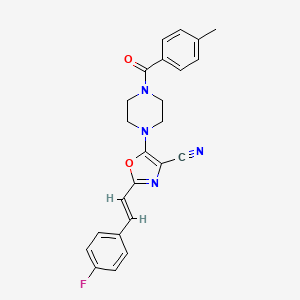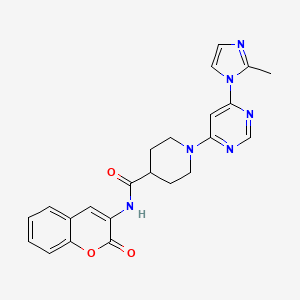
3-Chloro-5-iodoanisole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Chloro-5-iodoanisole (CI) is an organic compound belonging to the class of anisoles. It is an aromatic compound with a molecular formula of C7H5ClIO, and is primarily used as an intermediate in organic synthesis. CI is a versatile compound and has a wide range of applications in the chemical industry, including as a reagent in organic synthesis, as a catalyst in polymerization reactions, and as a ligand in coordination chemistry. It is also used in the pharmaceutical and food industries, as well as in medical research.
Applications De Recherche Scientifique
Synthesis of Chiral Precursors for PET Tracers
- The synthesis of chiral intermediates for PET tracer 6-[18F]fluoro-L-dopa has been explored using 3-iodoanisole derivatives. This process involves bischloromethylation, regio- and enantioselective alkylation, hydrolysis, and oxidation steps (Kuroda et al., 2000).
Spectroscopic and Electronic Property Analysis
- Detailed studies on the structural, spectroscopic, and electronic properties of chloro-nitroanisoles (similar to 3-chloro-5-iodoanisole) have been conducted to understand their potential in various applications, including non-linear optical materials (Meenakshi, 2017).
Applications in Organic Synthesis
- Research shows the use of similar compounds like 1-chloro-1,2-benziodoxol-3-one in practical and efficient chlorination methods for arenes, heterocycles, dyes, and pharmaceuticals, indicating potential applications of this compound in similar contexts (Wang et al., 2016).
Investigations in Lithium-mediated Alumination
- The compound 3-iodoanisole, closely related to this compound, has been studied for its behavior in lithium aluminate bases, leading to insights into the reactivity and mechanism of heterometallic intermediates in organic synthesis (Crosbie et al., 2012).
Synthesis of Sterically Hindered Boronic Acids
- The synthesis processes using 4-iodoanisoles, similar to this compound, have been explored for producing boronic acids, which are important in various chemical syntheses (Diemer et al., 2010).
Role in Nitration Reactions
- The nitration of 3-iodoanisole, a compound structurally related to this compound, has been examined, providing insights into the mechanisms of nitrodeiodination, a reaction pertinent to the synthesis of complex organic molecules (Butler & Sanderson, 1975).
Reactions with Triphenylstannyl Anions
- Studies on haloarenes and haloheteroarenes, including compounds like p-iodoanisole, have explored their reactions with triphenylstannyl anions, shedding light on halogen metal exchange and SRN1 processes, which could be relevant for this compound (Lockhart et al., 1999).
Metabolism Studies in Liver Microsomes
- The metabolism of 4-iodoanisole by liver microsomes has been analyzed, providing a basis for understanding similar metabolic pathways for related compounds like this compound (Rizk & Hanzlik, 1995).
Rhodium-Catalyzed Cross-Coupling Reactions
- Research on rhodium-catalyzed cross-coupling of thiols with aryl iodides, including 4-iodoanisole, highlights the potential of this compound in similar chemical reactions (Lai et al., 2012).
Formation of Perovskite Thin Films
- The formation of CH3NH3PbI3 thin films using nonpolar antisolvents, including iodobenzene, demonstrates potential methodologies for creating similar materials using this compound (Chen et al., 2017).
Safety and Hazards
The safety information for 3-Chloro-5-iodoanisole includes several hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P271 (Use only outdoors or in a well-ventilated area), P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), and P280 (Wear protective gloves/protective clothing/eye protection/face protection) .
Orientations Futures
While specific future directions for 3-Chloro-5-iodoanisole are not available, similar compounds have been widely researched for their potential in synthesizing bioactive natural products and conducting polymers . They have found applications in various industries, including plastics, adhesives, and coatings, and have potential biological activities, including anti-tumor and anti-inflammatory effects .
Propriétés
IUPAC Name |
1-chloro-3-iodo-5-methoxybenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClIO/c1-10-7-3-5(8)2-6(9)4-7/h2-4H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSMMJFMXTGLVTM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)I)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClIO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.48 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(2-(diethylamino)ethyl)-3-fluoro-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2487703.png)








![4-tert-butyl-N-[1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzenesulfonamide](/img/structure/B2487720.png)
![(2-Bromo-5-methoxyphenyl)-[4-[6-(trifluoromethyl)pyridazin-3-yl]piperazin-1-yl]methanone](/img/structure/B2487721.png)

![Butyl 4-{[3-(azepan-1-ylcarbonyl)-7-methyl-1,8-naphthyridin-4-yl]amino}benzoate](/img/structure/B2487725.png)
![Benzo[d]thiazol-2-yl(3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)methanone](/img/structure/B2487726.png)
